Distinct Clinical Indication for Enteric Infections Versus Non-Absorbable Gut Sulfonamides
DeCS/MeSH authoritative indexing explicitly classifies sulfathiourea as 'a sulfanilamide antimicrobial agent that is used to treat enteric infections' [1]. This designation places sulfathiourea in the same therapeutic category as sulfaguanidine, which is also indexed for intestinal infections [2]. However, sulfathiourea is a short-acting sulfonamide with systemic absorption capacity (ATC J01EB08), whereas sulfaguanidine and succinylsulfathiazole are poorly absorbed gut-acting sulfonamides designed for local luminal activity [3]. This pharmacological distinction means sulfathiourea can address enteric infections while providing potential systemic coverage—a profile that gut-restricted comparators cannot match.
| Evidence Dimension | Clinical indication classification |
|---|---|
| Target Compound Data | Indicated for enteric infections (DeCS/MeSH classification) |
| Comparator Or Baseline | Sulfaguanidine: indicated for enteric infections; Succinylsulfathiazole: gut-localized antibacterial |
| Quantified Difference | Sulfathiourea is a short-acting systemic sulfonamide (ATC J01EB08); sulfaguanidine and succinylsulfathiazole are poorly absorbed gut-acting agents |
| Conditions | Authoritative database classification (DeCS/MeSH, WHO ATC) |
Why This Matters
Procurement for enteric infection research or therapeutic applications requires a compound with documented indication alignment; sulfathiourea provides a short-acting systemic option distinct from gut-restricted sulfonamides.
- [1] DeCS/MeSH (Health Sciences Descriptors). Sulfathiourea entry. BIREME/PAHO/WHO. Identifier: 13801. View Source
- [2] DeCS/MeSH (Health Sciences Descriptors). Sulfaguanidine entry. BIREME/PAHO/WHO. Identifier: D013414. View Source
- [3] KEGG DRUG Database. Sulfonamide antibacterial drug group (DG01787). Kyoto Encyclopedia of Genes and Genomes. View Source
